molecular formula C9H14N2 B1427389 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole CAS No. 1309788-49-5

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B1427389
M. Wt: 150.22 g/mol
InChI Key: XQGNCGWYJNMRTK-UHFFFAOYSA-N
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Description

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole is a chemical compound . It belongs to the class of indazoles, which are heterocyclic aromatic organic compounds . Indazole-containing compounds have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters .


Chemical Reactions Analysis

The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds .

Scientific Research Applications

Structural Studies

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole and its derivatives have been extensively studied for their structural characteristics. X-ray crystallography and multinuclear magnetic resonance spectroscopy, including solid-state CPMAS, have been used to determine the structures and study tautomerism in NH-indazoles and their fluorinated counterparts (Teichert et al., 2007). Computational studies have also been conducted to understand the tautomerism of tetrahydro-4H-indazol-4-one derivatives, which are closely related to 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole (Medina et al., 2006).

Synthesis and Reactivity

Several studies focus on the synthesis of derivatives of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole and their reactivity. One study discusses the synthesis of tetrahydroindazolones and their structural characterization (Claramunt et al., 2006). Other research includes the development of new chelating ligands containing two pyrazole fragments derived from 4,5,6,7-tetrahydro-1H-indazole (Kravtsov et al., 2009).

Coordination Chemistry

Coordination behavior of 4,5,6,7-tetrahydro-1H-indazole with various metals such as Cu(II), Co(II), and Ag(I) has been investigated. This research explores different geometries and structural perspectives, revealing how the ligand adopts different isomeric forms depending on the metal and anion present in the starting salts (Khan et al., 2017).

Antimicrobial and Antioxidant Properties

A study on the synthesis of 4,5,6,7-tetrahydroindazole-5-carboxylic acids indicated potential anti-inflammatory activity, highlighting the diverse applications of these compounds (Nagakura et al., 1979). Additionally, the antioxidant properties of indazole derivatives, including tetrahydroindazoles, were evaluated, indicating some potential in this area as well (Polo et al., 2016).

Future Directions

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

properties

IUPAC Name

6,6-dimethyl-1,4,5,7-tetrahydroindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-9(2)4-3-7-6-10-11-8(7)5-9/h6H,3-5H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGNCGWYJNMRTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(C1)NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

Synthesis routes and methods I

Procedure details

To a solution of 2-[1-hydroxy-meth-(Z)-ylidene]-5,5-dimethyl-cyclohexanone (1.64 g, 10.6 mmol) in MeOH (10 mL) was added hydrazine (0.33 mL, 10.6 mmol) dropwise. The exothermic reaction was controlled by intermitant use of an ice bath. The yellow reaction mixture was stirred at room temperature for 30 min then concentrated. The residue was dissolved in CH2Cl2 and washed with water. The organic layer was dried over MgSO4 and concentrated to afford 1.53 g (96%) of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole as a yellow solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 7.32 (s, 1H), 2.55 (t, J=6.4 Hz, 2H), 2.44 (s, 2H), 1.53 (t, J=6.4 Hz, 2H), 1.01 (s, 6H).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a suspension of sodium hydride (28 g, 697 mmol) in tetrahydrofuran (500 ml) was added dropwise a solution of 3,3-dimethylcyclohexanone (80 g, 634 mmol) in tetrahydrofuran (250 ml) under ice-cooling over about 1 hr, and the mixture was stirred for 1 hr. Then, a solution of ethyl formate (99 g, 1.3 mol) in tetrahydrofuran (250 ml) was added dropwise over about 1 hr, and the mixture was stirred under ice-cooling for 1 hr, and at room temperature for 1 hr. To the reaction mixture were added water and ethyl acetate, and the organic layer was separated and extracted with 2 N aqueous sodium hydroxide solution. The aqueous layer was acidified with concentrated hydrochloric acid, and extracted with ethyl acetate. Then, the organic layer was washed with saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 4,4-dimethyl-2-oxocyclohexanecarbaldehyde. To a solution of the obtained 4,4-dimethyl-2-oxocyclohexanecarbaldehyde in methanol (376 ml) was added dropwise a solution of hydrazine monohydrate (31 ml, 640 mmol) in methanol (31 ml) with heating under reflux over about 1 hr, and the mixture was stirred for 15 min. The reaction mixture was concentrated under reduced pressure, ethyl acetate and water were added, and the organic layer was separated. Then, the organic layer was washed with saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure to give 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole. To a solution of the obtained 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole in N,N-dimethylformamide (1.4 L) were added iodine (232 g, 915 mmol) and potassium hydroxide (121 g, 1.8 mol) at room temperature, and the mixture was stirred for about 4 hr. Then, under ice-cooling, an aqueous solution (800 ml) of sodium hydrogensulfite (80 g) was added dropwise. Water (2 L) was added, and the mixture was extracted with ethyl acetate. The organic layer was washed successively with water and saturated brine, and dried over sodium sulfate. Sodium sulfate was removed by filtration, and the filtrate was concentrated under reduced pressure. Then, hexane (350 ml) was added to the residue, and the mixture was stirred at room temperature. The precipitated crystals were collected by filtration, washed with hexane, and dried under reduced pressure to give 3-iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole (41 g, yield 23%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31 mL
Type
reactant
Reaction Step One
Quantity
376 mL
Type
solvent
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
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6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
Reactant of Route 6
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole

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